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Abstract
Naltriben mesylate is a potent and highly selective antagonist of the δ₂-opioid receptor,

making it an invaluable tool in pharmacological research. This document provides a

comprehensive overview of its chemical structure, physicochemical properties, and its dual

mechanism of action as a δ-opioid receptor antagonist and a transient receptor potential

melastatin 7 (TRPM7) channel activator. Detailed experimental protocols for its synthesis and

for the characterization of its binding affinity are provided, along with visual representations of

its key signaling pathways.

Chemical Structure and Properties
Naltriben is a derivative of naltrexone, characterized by the fusion of a benzofuran ring to the

morphinan skeleton. The mesylate salt enhances its solubility and stability for experimental

use.

Chemical Name: (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-

methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate[1] Synonyms:

NIH 10924, NTB[1] CAS Number: 122517-78-6[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10752807?utm_src=pdf-interest
https://www.benchchem.com/product/b10752807?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2010/gc/b920864j
https://pubs.rsc.org/en/content/articlelanding/2010/gc/b920864j
https://pubs.rsc.org/en/content/articlelanding/2010/gc/b920864j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
A summary of the key physicochemical properties of Naltriben mesylate is presented in the

table below.

Property Value Reference

Molecular Formula C₂₆H₂₅NO₄ • CH₃SO₃H [1]

Molecular Weight 511.6 g/mol [1]

Appearance Solid [1]

Solubility Soluble in DMSO [1][2]

Purity ≥98% [2]

Storage

Desiccate at room temperature

or store at -20°C for long-term

stability.

[2]

Synthesis of Naltriben Mesylate
The synthesis of Naltriben can be achieved via a Fischer indole synthesis from naltrexone. The

resulting Naltriben free base is then converted to its mesylate salt.

Synthesis of Naltriben Free Base
A reported green chemistry approach involves the Fischer synthesis of Naltriben from

naltrexone hydrochloride and O-phenylhydroxylamine in an aqueous solution of hydrochloric

acid.[1][2]

Experimental Protocol:

Naltrexone hydrochloride and O-phenylhydroxylamine are dissolved in 6.0 N hydrochloric

acid.

The reaction mixture is heated, typically in boiling water, for a specified period to facilitate the

Fischer cyclization.[1][2]
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Upon cooling, the product precipitates out of the aqueous solution.

The crude Naltriben is collected by filtration.

Further purification can be achieved by recrystallization or chromatography if necessary.

Preparation of Naltriben Mesylate
The mesylate salt is prepared by reacting the Naltriben free base with methanesulfonic acid.

Experimental Protocol:

Dissolve the purified Naltriben free base in a suitable organic solvent, such as isopropanol or

a mixture of dimethylsulfoxide and isopropanol.[3]

Add one molar equivalent of methanesulfonic acid to the solution.

The mixture may be gently heated to ensure complete dissolution.[3]

Cool the solution to allow for the crystallization of Naltriben mesylate. The process can be

aided by seeding with a small crystal of the product.[3]

Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Mechanism of Action
Naltriben mesylate exhibits a dual pharmacology, acting as a potent δ₂-opioid receptor

antagonist and as an activator of the TRPM7 ion channel.

Delta-Opioid Receptor Antagonism
Naltriben mesylate is a highly selective antagonist for the δ₂ subtype of the δ-opioid receptor.

[4] Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-

proteins (Gi/o).[4][5][6][7]

Signaling Pathway:

Upon binding of an agonist, the δ-opioid receptor activates the Gi/o protein, leading to the

dissociation of its α and βγ subunits.[5][7] The Gαi subunit inhibits adenylyl cyclase, resulting in
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a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can directly modulate

ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of

inwardly rectifying K⁺ channels. This results in hyperpolarization of the neuronal membrane

and a reduction in neuronal excitability. Naltriben, as an antagonist, blocks these effects by

preventing agonist binding to the receptor.
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TRPM7 Channel Activation
In addition to its effects on opioid receptors, Naltriben has been identified as an activator of the

TRPM7 channel.[8][9][10] TRPM7 is a non-selective cation channel that is permeable to Ca²⁺

and Mg²⁺.

Signaling Pathway:

Naltriben binding to the TRPM7 channel leads to its opening and a subsequent influx of Ca²⁺

into the cell.[8][9] This increase in intracellular Ca²⁺ can then trigger various downstream

signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-

regulated kinase (ERK) pathway.[8][9][10] Activation of the MAPK/ERK pathway can influence

a variety of cellular processes, including cell migration and invasion.[8][9]
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Pharmacological Data
The binding affinity of Naltriben mesylate for opioid receptors is typically determined through

competitive radioligand binding assays.
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Receptor
Subtype

Ki (nM)
Cell
Line/Tissue

Radioligand Reference

δ-Opioid

Receptor
0.013 - 0.29

CHO cells, Rat

Brain

[³H]Naltrindole,

[³H]DPDPE
[11][12][13]

μ-Opioid

Receptor
12 - 19

COS-7 cells, Rat

Cortex
[³H]DAMGO [11]

κ-Opioid

Receptor
13 - 152

PC12 cells, Rat

Brain
[³H]U-69,593 [12]

Experimental Protocols
Competitive Radioligand Binding Assay for Ki
Determination
This protocol outlines a general method for determining the inhibitory constant (Ki) of Naltriben
mesylate at the δ-opioid receptor.

Materials:

Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells or rat brain tissue)

Radioligand: [³H]Naltrindole or [³H]DPDPE (D-Pen², D-Pen⁵)enkephalin)

Naltriben mesylate

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail

Scintillation counter

96-well plates
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Procedure:

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet

the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the

protein concentration of the membrane preparation.

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand

(typically at or below its Kd value), and varying concentrations of Naltriben mesylate.

Incubation: Add the membrane preparation to each well to initiate the binding reaction.

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer

to remove non-specifically bound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Determine the total binding (in the absence of competitor) and non-specific binding (in the

presence of a high concentration of a non-labeled ligand).

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Naltriben mesylate
concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of Naltriben mesylate that inhibits 50% of the

specific radioligand binding) from the competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Conclusion
Naltriben mesylate is a critical pharmacological tool for investigating the δ-opioid system and,

more recently, the function of the TRPM7 ion channel. Its high selectivity for the δ₂-opioid

receptor allows for the fine dissection of opioid receptor subtype pharmacology. Its activity as a

TRPM7 activator opens new avenues for research into the physiological and pathological roles

of this ion channel. The detailed protocols and pathway diagrams provided in this guide are

intended to support researchers in the effective utilization of Naltriben mesylate in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and
analogs - Green Chemistry (RSC Publishing) [pubs.rsc.org]

2. researchgate.net [researchgate.net]

3. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents
[patents.google.com]

4. δ-opioid receptor - Wikipedia [en.wikipedia.org]

5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC
[pmc.ncbi.nlm.nih.gov]

8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells -
PMC [pmc.ncbi.nlm.nih.gov]

9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10752807?utm_src=pdf-body
https://www.benchchem.com/product/b10752807?utm_src=pdf-body
https://www.benchchem.com/product/b10752807?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2010/gc/b920864j
https://pubs.rsc.org/en/content/articlelanding/2010/gc/b920864j
https://www.researchgate.net/publication/222712424_Fischer_indole_synthesis_in_water_Simple_efficient_preparation_of_naltrindole_naltriben_and_analogs
https://patents.google.com/patent/US8912325B2/en
https://patents.google.com/patent/US8912325B2/en
https://en.wikipedia.org/wiki/%CE%94-opioid_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9411393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3698859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3698859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355261/
https://pubmed.ncbi.nlm.nih.gov/28061441/
https://pubmed.ncbi.nlm.nih.gov/28061441/
https://www.mdpi.com/1422-0067/20/8/1877
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in
the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Naltriben Mesylate: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10752807#chemical-structure-and-properties-of-
naltriben-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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